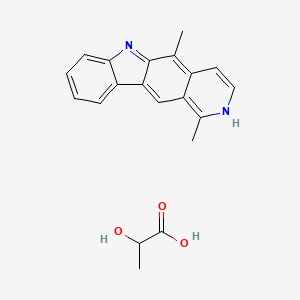
Olivacine lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olivacine lactate is a derivative of olivacine, an indole alkaloid known for its diverse biological activities. Olivacine is isolated from the bark of Aspidosperma olivaceum, a tree found mainly in Southeastern Brazil. This compound has shown potential in various scientific research fields, particularly in cancer therapy due to its antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olivacine lactate typically involves the esterification of olivacine with lactic acid. This process can be carried out under acidic conditions, where olivacine is reacted with lactic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Olivacine lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro-olivacine lactate.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Olivacine lactate has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Olivacine lactate exerts its effects through multiple mechanisms:
Molecular Targets: It targets various enzymes, kinases, and growth factors involved in cell proliferation and survival.
Pathways Involved: This compound modulates signaling pathways such as the c-Raf/ERK pathway, which is crucial for cell growth and differentiation.
Epigenetic Modifications: It induces lactylation of histone proteins, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: Another indole alkaloid with anticancer properties.
S 16020-2: An olivacine derivative with enhanced antitumor activity.
S 30972-1: A prodrug of S 16020-2 with a wider therapeutic index
Uniqueness of Olivacine Lactate
This compound is unique due to its ability to induce lactylation, a novel post-translational modification that regulates gene expression. This property distinguishes it from other similar compounds and highlights its potential in epigenetic therapy .
Properties
CAS No. |
76201-88-2 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;2-hydroxypropanoic acid |
InChI |
InChI=1S/C17H14N2.C3H6O3/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;1-2(4)3(5)6/h3-9,18H,1-2H3;2,4H,1H3,(H,5,6) |
InChI Key |
WEJNKWVUDZYMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















